Nilofabicin

Description

CG-400549 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

FabI inhibitor; structure in first source

Propriétés

IUPAC Name |

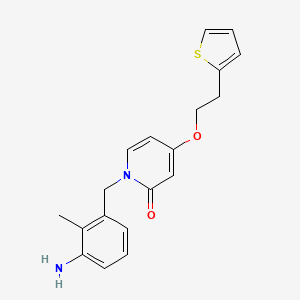

1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-15(4-2-6-18(14)20)13-21-9-7-16(12-19(21)22)23-10-8-17-5-3-11-24-17/h2-7,9,11-12H,8,10,13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLREGRRHGLOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CN2C=CC(=CC2=O)OCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239434 | |

| Record name | CG 400549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934628-27-0 | |

| Record name | CG 400549 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934628270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CG-400549 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CG 400549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NILOFABICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6T64D64X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Nilofabicin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Nilofabicin, also known as CG-400549, is an experimental antibiotic with a novel mechanism of action that has shown significant promise in combating drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1] As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), this compound targets a crucial step in the fatty acid synthesis (FASII) pathway, a system essential for bacterial survival and distinct from its mammalian counterpart, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Development

This compound was identified as a potent inhibitor of the staphylococcal FabI enzyme. Its development has been driven by the urgent need for new antibiotics to address the growing threat of antimicrobial resistance. Clinical trials have been initiated to evaluate the safety and efficacy of this compound for treating infections caused by MRSA.[2]

Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway

This compound exerts its antibacterial effect by specifically inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By blocking FabI, this compound disrupts the synthesis of essential fatty acids required for the construction of bacterial cell membranes, leading to the cessation of growth and, ultimately, cell death. The FASII pathway is a validated target for antibacterial drugs due to its essentiality in bacteria and its absence in humans, who utilize a type I fatty acid synthase (FASI) system.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the chemical structure, 1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one, suggests a plausible synthetic route involving the coupling of two key intermediates: a substituted aminobenzyl moiety and a functionalized pyridinone core.

A potential retrosynthetic analysis would involve the disconnection of the benzyl-nitrogen bond, leading to a substituted aminobenzyl halide or a similar reactive species and 4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one. The synthesis of these precursors would likely involve standard organic chemistry transformations. For instance, the pyridinone intermediate could be synthesized from a dihydropyranone precursor, followed by etherification with 2-(thiophen-2-yl)ethanol. The aminobenzyl component could be derived from 3-amino-2-methylbenzaldehyde or a related starting material.

Quantitative Data: In Vitro Antibacterial Activity

The in vitro potency of this compound (CG-400549) has been evaluated against a range of clinical isolates of Staphylococcus. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy. The following tables summarize the MIC data from published studies.

Table 1: In Vitro Activity of this compound (CG-400549) and Comparator Agents against Staphylococcus aureus

| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| S. aureus (238) | This compound | 0.12 - 1 | 0.25 | 0.25 |

| Oxacillin | 0.12 - >128 | 0.25 | >128 | |

| Erythromycin | 0.12 - >128 | 0.25 | >128 | |

| Ciprofloxacin | 0.06 - >128 | 0.25 | 128 | |

| Vancomycin | 0.5 - 2 | 1 | 1 | |

| Linezolid | 1 - 4 | 2 | 2 | |

| Quinupristin/Dalfopristin | 0.12 - 2 | 0.5 | 1 |

Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]

Table 2: In Vitro Activity of this compound (CG-400549) against Methicillin-Susceptible and -Resistant Staphylococcus aureus

| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| MSSA (69) | This compound | 0.12 - 0.5 | 0.25 | 0.25 |

| MRSA (169) | This compound | 0.12 - 1 | 0.25 | 0.25 |

Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]

Table 3: In Vitro Activity of this compound (CG-400549) against Coagulase-Negative Staphylococci

| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Coagulase-Negative Staphylococci (51) | This compound | 0.12 - >128 | 0.5 | 1 |

Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]

Table 4: In Vitro Activity of this compound (CG-400549) against Recent Clinical Staphylococcal Isolates in Korea

| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC90 (μg/mL) |

| S. aureus (100) | This compound | 0.06 - 1 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) (70) | This compound | 0.12 - 1 | 0.5 |

| Methicillin-Susceptible S. aureus (MSSA) (30) | This compound | 0.06 - 0.5 | 0.25 |

| Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS) (50) | This compound | 0.12 - 16 | 4 |

| Methicillin-Susceptible Coagulase-Negative Staphylococcus (MSCNS) (50) | This compound | 0.5 - 8 | 8 |

Data extracted from Yum JH, et al. Antimicrob Agents Chemother. 2007.[5]

Experimental Protocols

Broth Microdilution MIC Assay (CLSI Guidelines)

The in vitro antimicrobial susceptibility of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

1. Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of at least 1000 µg/mL.

-

Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.008 to 128 µg/mL.

2. Inoculum Preparation:

-

Bacterial isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.

-

Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

-

A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Systemic Infection Model

The in vivo efficacy of this compound has been demonstrated in a murine systemic infection model.[4]

1. Animal Model:

-

Specific pathogen-free mice (e.g., ICR strain) are used.

2. Infection:

-

Mice are intraperitoneally infected with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA). The bacterial suspension is typically mixed with mucin to enhance infectivity.

3. Drug Administration:

-

This compound is administered at various doses, typically via oral (p.o.) or subcutaneous (s.c.) routes, at specified time points post-infection (e.g., 1 and 6 hours).

4. Observation and Endpoint:

-

The survival of the mice is monitored for a defined period (e.g., 7 days).

-

The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new drug candidate. For this compound, in vivo studies in rats have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] Such studies inform dose selection and scheduling for clinical trials. The in vivo efficacy studies in murine infection models provide initial PD data, linking drug exposure to the antibacterial effect.[11][12][13]

Conclusion

This compound represents a promising new class of antibiotics with a targeted mechanism of action against a critical bacterial pathway. Its potent in vitro activity against MRSA and other staphylococci, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic option in an era of increasing antibiotic resistance. Further research and clinical development will be crucial to fully elucidate its therapeutic profile and establish its role in clinical practice. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound, serving as a resource for the scientific community engaged in the development of novel anti-infective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Nilofabicin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilofabicin (formerly CG-400549) is a first-in-class antibacterial agent with a novel mechanism of action, specifically targeting the bacterial fatty acid synthesis (FASII) pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This compound is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial FASII pathway, which is essential for bacterial cell membrane biosynthesis.[1] Its targeted action and efficacy against drug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), position it as a promising candidate in the ongoing search for new antimicrobial therapies.[1][2]

Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (FabI)

This compound's primary antibacterial activity stems from its specific and potent inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FASII pathway, which is the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP product. By inhibiting FabI, this compound effectively halts the synthesis of fatty acids, which are essential precursors for the phospholipids that constitute the bacterial cell membrane. This disruption of membrane integrity ultimately leads to bacterial growth inhibition. The FASII pathway in bacteria is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals, providing a basis for the selective toxicity of this compound against bacterial cells.

Signaling Pathway Diagram

The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.

Caption: Inhibition of FabI by this compound in the FASII pathway.

Quantitative Data

In Vitro Antibacterial Activity of this compound (CG-400549)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values of this compound against various clinical isolates of staphylococci.

Table 1: MIC of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| All S. aureus | 238 | - | - | 0.25 | [2] |

| Methicillin-susceptible S. aureus (MSSA) | - | - | - | 0.25 | [3] |

| Methicillin-resistant S. aureus (MRSA) | - | - | - | 0.25 | [3] |

| All S. aureus | 203 | 0.06 - 1.0 | 0.25 | 0.25 | [4] |

Table 2: MIC of this compound against Coagulase-Negative Staphylococci (CoNS)

| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| All CoNS | 51 | - | - | 1 | [2] |

| Methicillin-resistant CoNS (MRCNS) | - | 0.12 - 16 | - | 4 | [5] |

| Methicillin-susceptible CoNS (MSCNS) | - | 0.5 - 8 | - | 8 | [5] |

In Vivo Efficacy of this compound

This compound has demonstrated efficacy in a murine systemic infection model against S. aureus.

Table 3: In Vivo Efficacy of this compound against Systemic S. aureus Infection in Mice

| Administration Route | ED₅₀ (mg/kg) | Reference |

| Oral | 1.8 | [2] |

| Subcutaneous | 0.4 | [2] |

ED₅₀: The dose required to protect 50% of the infected mice from death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound was evaluated using the 2-fold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Media: Mueller-Hinton agar.

-

Inoculum Preparation: Bacterial strains were grown for 18 hours at 37°C in tryptic soy broth and diluted. The final inoculum size applied to the agar surface was approximately 10⁴ colony-forming units (CFU) per spot.

-

Drug Preparation: this compound was serially diluted in the agar.

-

Incubation: Plates were incubated at 37°C for 18 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-Kill Assay

The bactericidal or bacteriostatic activity of this compound was assessed using a time-kill assay.

-

Methodology: The time-kill analyses were performed according to the methods outlined in CLSI document M26-A.

-

Procedure: S. aureus strains were exposed to this compound at concentrations of 1x, 2x, and 4x the MIC.

-

Results: this compound demonstrated bacteriostatic activity over a 24-hour period at all tested concentrations.[1][2][6]

In Vivo Systemic Infection Model

The in vivo efficacy of this compound was determined against systemic infections in mice.

-

Animal Model: Specific pathogen-free mice.

-

Infection: Mice were infected via intraperitoneal injection with a bacterial suspension containing 5% mucin. The inoculum was sufficient to cause death in 100% of untreated control mice within 48 hours.

-

Treatment: this compound was administered orally or subcutaneously at various doses one hour after infection.

-

Endpoint: The number of surviving mice was recorded daily for 7 days.

-

Data Analysis: The 50% effective dose (ED₅₀) was calculated using the Probit method.

Confirmation of Mechanism of Action: FabI Overexpression

The following workflow was used to confirm that FabI is the primary target of this compound.

Caption: Workflow for confirming FabI as the target of this compound.

Identification of Resistance Mechanism

The genetic basis of this compound resistance in S. aureus was elucidated through the following experimental approach.

Caption: Workflow for identifying the genetic basis of this compound resistance.

Resistance to this compound

Resistance to this compound in Staphylococcus aureus has been shown to arise from a specific point mutation in the fabI gene.[2] This mutation results in a single amino acid substitution, phenylalanine at position 204 to leucine (F204L).[1][3][6] This alteration in the FabI enzyme likely reduces the binding affinity of this compound, thereby conferring resistance.

Conclusion

This compound is a promising antibacterial candidate with a well-defined mechanism of action targeting the essential bacterial enzyme FabI. Its potent in vitro activity against a range of staphylococcal isolates, including multidrug-resistant strains, and its demonstrated in vivo efficacy, underscore its potential as a valuable addition to the arsenal of anti-MRSA agents. Further clinical development will be crucial in fully elucidating its therapeutic utility.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Nilofabicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on Nilofabicin (formerly CG400549), a novel antibacterial agent. The document focuses on its core mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial evaluation.

Core Concepts: Mechanism of Action

This compound is a first-in-class antibacterial drug candidate that functions as a potent and specific inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for the integrity of the bacterial cell membrane. By inhibiting FabI, this compound disrupts fatty acid biosynthesis, leading to bacterial growth inhibition and cell death. A key mutation conferring resistance to this compound has been identified as F204L in the FabI enzyme, confirming it as the primary target.[2]

In Vitro Efficacy

Early in vitro studies demonstrated this compound's potent activity against staphylococcal species, including strains resistant to other classes of antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined against a range of clinical isolates, showing significant potency against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 238 | 0.12 | 0.25 |

| Coagulase-negative staphylococci | 51 | 0.5 | 1 |

| Methicillin-resistant S. aureus (MRSA) | Not Specified | Not Specified | 0.5 |

| Methicillin-susceptible S. aureus (MSSA) | Not Specified | Not Specified | 0.5 |

Data sourced from Park et al., 2007.[2]

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time. At concentrations of 1x, 2x, and 4x the MIC, this compound exhibited bacteriostatic activity against S. aureus over a 24-hour period.[2]

In Vivo Efficacy

Preclinical in vivo studies in murine models of systemic infection were conducted to evaluate the efficacy of this compound.

| Animal Model | Infection Type | Pathogen | Administration Route | Efficacy Endpoint | Results |

| Mouse | Systemic Infection | Staphylococcus aureus | Oral & Subcutaneous | Protective Dose 50 (PD₅₀) | Effective |

Data summarized from Park et al., 2007.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was determined using the 2-fold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines, likely following the M07-A7 standard or a similar iteration.

Protocol:

-

Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C in a water bath.

-

Drug Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of 2-fold dilutions are made in sterile deionized water or another appropriate diluent.

-

Plate Preparation: One part of each drug dilution is added to nine parts of molten MHA to achieve the final desired concentrations in the agar plates. The agar is mixed gently and poured into sterile petri dishes. A drug-free control plate is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown on a non-selective agar medium for 18-24 hours. Several colonies are used to inoculate a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted 1:10 to obtain a final inoculum concentration of 1-2 x 10⁷ CFU/mL.

-

Inoculation: The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator, delivering approximately 1-2 µL per spot (resulting in a final inoculum of 10⁴ CFU/spot).

-

Incubation: Plates are allowed to dry at room temperature before being inverted and incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Murine Systemic Infection Model

The in vivo efficacy of this compound was assessed in a murine model of systemic infection.

Protocol:

-

Animal Model: Specific pathogen-free mice (e.g., ICR strain), typically female, weighing 18-22g are used.

-

Infection: Staphylococcus aureus strains are grown in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacterial cells are washed and resuspended in sterile saline or broth containing 5% mucin to enhance virulence. Mice are infected via intraperitoneal injection with a bacterial suspension calculated to result in a lethal infection in untreated control animals.

-

Drug Administration: this compound is formulated for either oral (e.g., in 0.5% methylcellulose) or subcutaneous administration. Treatment is administered at specified time points post-infection (e.g., 1 and 6 hours).

-

Observation: Animals are observed for a defined period (e.g., 7 days) for mortality.

-

Endpoint Determination: The efficacy is determined by calculating the Protective Dose 50 (PD₅₀), which is the dose of the drug required to protect 50% of the infected mice from death.

Time-Kill Assay

The bactericidal or bacteriostatic effect of this compound was evaluated using a time-kill assay.

Protocol:

-

Inoculum Preparation: An overnight culture of S. aureus is diluted in fresh Mueller-Hinton Broth (MHB) to approximately 10⁶ CFU/mL.

-

Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC). A growth control without the drug is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Count: Serial 10-fold dilutions of the collected aliquots are made in sterile saline. A defined volume of each dilution is plated onto drug-free agar (e.g., MHA).

-

Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colonies (CFU/mL) is determined.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound compared to the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.

Early Clinical Development

This compound has undergone Phase I and Phase II clinical trials. Phase I trials in healthy volunteers were completed to assess safety, tolerability, and pharmacokinetics.[3] A Phase IIa exploratory study was also conducted in subjects with complications from methicillin-resistant Staphylococcus aureus infections.[2]

References

Nilofabicin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilofabicin (formerly CG400549) is a potent, first-in-class antibacterial agent characterized by its targeted activity against specific Gram-positive bacteria. As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), this compound disrupts the crucial type II fatty acid synthesis (FAS-II) pathway, leading to bacterial growth inhibition. This document provides a comprehensive technical overview of this compound's antibacterial spectrum, detailing its in vitro activity through extensive Minimum Inhibitory Concentration (MIC) data. Furthermore, it outlines the experimental protocols for key assays and visualizes the drug's mechanism of action and experimental workflows through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antibacterial therapeutics.

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This compound emerges as a promising candidate in the ongoing search for novel antimicrobials. Its unique mechanism of action, targeting the FabI enzyme essential for fatty acid biosynthesis in certain bacteria, offers a differentiated approach compared to many existing antibiotic classes. This specificity of action results in a targeted antibacterial spectrum, primarily focused on staphylococcal species.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, demonstrating potent inhibition of staphylococci, including strains resistant to other classes of antibiotics.

In Vitro Activity Against Staphylococcus aureus

This compound has shown excellent in vitro activity against a large number of clinical isolates of Staphylococcus aureus, irrespective of their susceptibility to methicillin. The MIC90 for both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains is consistently low, indicating potent activity.[1][2]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 238 | 0.06 - 1.0 | 0.25 | 0.25 |

| Methicillin-Susceptible S. aureus (MSSA) | 69 | - | - | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) | 169 | - | - | 0.25 |

| Vancomycin-Intermediate S. aureus (VISA) | 1 | 0.5 | - | - |

Table 1: In vitro activity of this compound against clinical isolates of Staphylococcus aureus.[1][2][3]

In Vitro Activity Against Coagulase-Negative Staphylococci (CoNS)

This compound is also active against Coagulase-Negative Staphylococci (CoNS), although with slightly higher MIC values compared to S. aureus.[2] Its activity is maintained against both methicillin-susceptible and methicillin-resistant CoNS.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Coagulase-Negative Staphylococci (all) | 51 | 0.12 - 16 | - | 1 |

| Methicillin-Susceptible CoNS (MSCNS) | 15 | 0.5 - 8 | - | 8 |

| Methicillin-Resistant CoNS (MRCNS) | 36 | 0.12 - 16 | - | 4 |

Table 2: In vitro activity of this compound against clinical isolates of Coagulase-Negative Staphylococci.[1][4]

Spectrum of Inactivity

Preliminary in vitro studies have demonstrated that this compound lacks activity against a broad range of other bacteria. This includes other Gram-positive bacteria such as streptococci and enterococci, as well as Gram-negative bacteria. The targeted spectrum is a direct consequence of its mechanism of action, as some bacterial species, like Streptococcus pneumoniae and Enterococcus faecalis, utilize a different enoyl-ACP reductase enzyme (FabK) which is not inhibited by this compound.[4]

Gram-Positive Bacteria with No Susceptibility:

-

Streptococcus spp.

-

Enterococcus spp.

-

Listeria monocytogenes

-

Nocardia spp.

Gram-Negative Bacteria with No Susceptibility:

-

Escherichia coli

-

Klebsiella pneumoniae

-

Enterobacter cloacae

-

Citrobacter freundii

-

Serratia marcescens

-

Morganella morganii

-

Acinetobacter baumannii

-

Pseudomonas aeruginosa

-

Haemophilus influenzae

-

Neisseria gonorrhoeae

Mechanism of Action

This compound's antibacterial effect is derived from its specific inhibition of the enoyl-acyl carrier protein reductase (FabI).[5] FabI is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound effectively halts the production of essential fatty acids required for bacterial cell membrane synthesis and other vital cellular processes, ultimately leading to a bacteriostatic effect.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound is determined using the broth microdilution or agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Serial Dilutions: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

Time-kill assays are performed to assess the pharmacodynamic properties of this compound, specifically whether it exhibits bactericidal or bacteriostatic activity.

-

Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Addition of this compound: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The withdrawn aliquots are serially diluted in sterile saline and plated onto appropriate agar plates. The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction. Studies have shown that this compound exhibits bacteriostatic activity.[1]

FabI Inhibition Assay

The direct inhibitory effect of this compound on the FabI enzyme is quantified using a spectrophotometric assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate crotonoyl-CoA, and the cofactor NADH.

-

Enzyme and Inhibitor Addition: Purified recombinant FabI enzyme is added to the reaction mixture. This compound at various concentrations is also added to measure its inhibitory effect.

-

Reaction Monitoring: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the absorbance data. The concentration of this compound that results in 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the reaction velocity against the inhibitor concentration.

Conclusion

This compound is a targeted antibacterial agent with potent in vitro activity against Staphylococcus aureus and coagulase-negative staphylococci, including multidrug-resistant strains. Its specific mechanism of action, the inhibition of the FabI enzyme in the bacterial fatty acid synthesis pathway, results in a narrow spectrum of activity, a desirable characteristic that may minimize the impact on the host's commensal microbiota. The data and protocols presented in this technical guide provide a foundational understanding of this compound's antibacterial properties, supporting its continued investigation and development as a potential therapeutic option for the treatment of challenging staphylococcal infections.

References

- 1. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

In Vitro Activity of Nilofabicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilofabicin (formerly CG400549) is a first-in-class antibacterial agent targeting the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway.[1][2][3] This targeted mechanism of action confers potent and specific activity against staphylococcal species, including multidrug-resistant strains, while sparing many other bacteria, including common members of the human microbiota. This guide provides a detailed summary of the in vitro activity of this compound, including quantitative susceptibility data, time-kill kinetics, and the underlying experimental protocols.

Mechanism of Action

This compound's primary antibacterial effect is achieved through the inhibition of enoyl-acyl carrier protein reductase (FabI).[1][2] FabI is a crucial enzyme in the bacterial fatty acid synthase II (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of bacterial cell membranes, leading to a cessation of growth and, in some instances, cell death. The low sequence homology between bacterial FabI and mammalian fatty acid synthesis enzymes suggests a high degree of selectivity for the bacterial target.[4]

In Vitro Susceptibility

This compound has demonstrated potent in vitro activity against a broad range of staphylococcal isolates, including strains resistant to other classes of antibiotics.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have consistently shown low MIC values for this compound against Staphylococcus aureus and coagulase-negative staphylococci (CoNS).

Table 1: In Vitro Activity of this compound (CG400549) Against Staphylococcal Isolates

| Organism (Number of Isolates) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus (238) | - | - | 0.25 | [1][2] |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | |

| Methicillin-Resistant S. aureus (MRSA) | - | - | - | |

| Coagulase-Negative Staphylococci (51) | - | - | 1.0 | [1][2] |

| Methicillin-Resistant CoNS (MRCNS) | 0.12 - 16 | - | 4.0 | [4] |

| Methicillin-Susceptible CoNS (MSCNS) | 0.5 - 8 | - | 8.0 | [4] |

Data from studies on clinical isolates. The activity of this compound was reported to be independent of methicillin susceptibility.[1][2]

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Against various strains of S. aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and quinolone-resistant S. aureus (QRSA), this compound has been shown to exhibit bacteriostatic activity. At concentrations of 1x, 2x, and 4x the MIC, this compound maintained bacterial counts near the initial inoculum level over a 24-hour period, preventing further proliferation.[1][2]

Resistance Profile

Resistance to this compound in S. aureus has been linked to its specific target, the FabI enzyme.

-

Target Overexpression: Strains of S. aureus engineered to overexpress the FabI enzyme show an increased MIC to this compound, while their susceptibility to other antibiotics like oxacillin, erythromycin, and ciprofloxacin remains unchanged.[1][2] This confirms that the mode of action is via the inhibition of FabI.

-

Target-Site Mutations: Spontaneous resistant mutants of S. aureus selected in vitro have been found to harbor a specific amino acid substitution in the FabI protein, specifically a change from Phenylalanine to Leucine at position 204 (Phe-204 to Leu).[1][2]

Experimental Protocols

The in vitro activity data for this compound was generated following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination: Agar Dilution Method

The in vitro activity of this compound was assessed using the 2-fold agar dilution method as described in CLSI document M07.[5][6]

-

Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized, and cooled to 48-50°C in a water bath.

-

Antibiotic Dilution: A stock solution of this compound is prepared. Serial two-fold dilutions are made and added to aliquots of molten MHA to achieve the desired final concentrations.

-

Plate Pouring: The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify on a level surface. A growth control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Test organisms are grown overnight on a non-selective agar medium. A suspension of the bacterial culture is prepared in a suitable broth or saline and adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the growth control and proceeding from the lowest to the highest antibiotic concentration.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar.

Time-Kill Assay

Time-kill kinetic studies were performed according to the guidelines outlined in the now-archived NCCLS (now CLSI) document M26-A.[7]

-

Inoculum Preparation: A starting bacterial suspension is prepared in a suitable broth (e.g., Tryptic Soy Broth) and adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Test Setup: Flasks containing broth with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC are prepared. A growth control flask without any antibiotic is also included.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each flask. The flasks are then incubated at 37°C with shaking.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.

-

Quantification: The samples are serially diluted in sterile saline. A measured volume of each dilution is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of this compound and the growth control. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum count, while bactericidal activity is a ≥3-log₁₀ reduction (99.9% kill).

Conclusion

This compound demonstrates potent and specific in vitro activity against Staphylococcus aureus and coagulase-negative staphylococci, including drug-resistant phenotypes. Its novel mechanism of action, targeting the FabI enzyme in the fatty acid synthesis pathway, makes it a promising candidate for the treatment of staphylococcal infections. The bacteriostatic nature of the compound, combined with a well-defined resistance profile related to target-site mutations, provides a solid foundation for its continued clinical development.

References

- 1. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Unlocking a New Frontier in Antibacterial Therapy: A Technical Guide to Nilofabicin Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent development of novel therapeutics with new mechanisms of action. Nilofabicin (formerly CG400549) emerges as a promising first-in-class antibacterial agent, offering a new strategy in the fight against these formidable pathogens. This technical guide provides an in-depth exploration of the target validation studies for this compound, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols that underpin its development.

This compound is a potent and selective inhibitor of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis and is sufficiently distinct from the mammalian fatty acid synthesis I (FASI) system, making FabI an attractive target for selective antibacterial therapy. This guide will delve into the scientific evidence that validates FabI as the primary target of this compound and establishes the compound's therapeutic potential.

Mechanism of Action: Inhibition of FabI

This compound exerts its antibacterial effect by specifically binding to and inhibiting the activity of FabI.[1] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate. By blocking this step, this compound disrupts the production of essential fatty acids, leading to the cessation of bacterial cell membrane synthesis and ultimately, bacterial growth inhibition. The bacteriostatic nature of this compound has been confirmed in time-kill studies.

The specificity of this compound for FabI is a cornerstone of its target validation. Evidence for this includes a significant increase in the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a Staphylococcus aureus strain that overexpresses FabI. This demonstrates that an increased level of the target enzyme can overcome the inhibitory effect of the drug, a classic indicator of a specific drug-target interaction.

Signaling Pathway of FabI in Bacterial Fatty Acid Synthesis

Caption: The bacterial fatty acid synthesis II (FASII) pathway and the inhibitory action of this compound on FabI.

Quantitative Data Summary

The following tables summarize the key quantitative data that validate the antibacterial activity and target engagement of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against FabI

| Parameter | Value | Reference Organism |

| IC50 | Not explicitly reported in reviewed literature. Determination via enzyme inhibition assay is a key validation step. | Staphylococcus aureus |

| Ki | Not explicitly reported in reviewed literature. | Staphylococcus aureus |

Note: While specific IC50 and Ki values for this compound were not found in the reviewed public literature, the primary validation of its on-target activity comes from genetic studies (FabI overexpression) and its potent, specific antibacterial profile.

Table 2: In Vitro Antibacterial Activity of this compound (CG400549)

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.25 | 0.25 |

| Staphylococcus aureus | General Clinical Isolates | - | 0.5 |

| Coagulase-Negative Staphylococci | Methicillin-Resistant | - | 1.0 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments in this compound's target validation.

FabI Enzyme Inhibition Assay

This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of FabI.

Materials:

-

Purified recombinant S. aureus FabI enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Crotonyl-CoA (Substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 100 mM MES, pH 6.5)

-

96-well, UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of test concentrations.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of NADH (e.g., 50 µM)

-

Varying concentrations of this compound

-

-

Initiate the enzymatic reaction by adding a fixed concentration of purified FabI enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme binding.

-

Start the reaction by adding a fixed concentration of the substrate, crotonyl-CoA (e.g., 25 µM).

-

Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial strains to be tested (e.g., MRSA, MSSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum concentration of approximately 2.5 x 105 CFU/mL and a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.

In Vivo Efficacy Assessment: Murine Systemic Infection Model

This animal model is used to evaluate the in vivo efficacy of this compound in treating a systemic infection caused by MRSA.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or Swiss Webster)

-

A virulent strain of MRSA

-

This compound formulated for oral or parenteral administration

-

Vehicle control (the formulation without this compound)

-

Tryptic Soy Broth (TSB) for bacterial culture

-

Sterile saline

-

Syringes and needles

Procedure:

-

Culture the MRSA strain overnight in TSB, then dilute to the desired concentration in sterile saline to achieve the target inoculum.

-

Induce a systemic infection in mice by intraperitoneal or intravenous injection of the MRSA suspension (e.g., 1 x 107 CFU/mouse).

-

At a predetermined time post-infection (e.g., 1 hour), begin treatment with this compound. Administer the compound via the desired route (e.g., oral gavage or subcutaneous injection) at various dose levels. A control group should receive the vehicle only.

-

Administer treatment at specified intervals for a defined period (e.g., once or twice daily for 3-7 days).

-

Monitor the mice daily for signs of illness and mortality for a period of 7-14 days.

-

The primary endpoint is the survival rate of the mice. The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, can be calculated.

-

Secondary endpoints can include bacterial burden in target organs (e.g., kidneys, spleen). At the end of the study, euthanize surviving mice, aseptically remove organs, homogenize the tissue, and perform serial dilutions for colony forming unit (CFU) counting on appropriate agar plates.

Visualizing the Target Validation Workflow

The process of validating a drug target like FabI for a new antibiotic such as this compound is a logical and stepwise progression from initial discovery to preclinical and clinical confirmation.

Target Validation Workflow for this compound

References

The Pharmacokinetics of Nilofabicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilofabicin (formerly CG400549) is a first-in-class antibacterial agent targeting the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This specificity of action makes it a promising candidate for the treatment of infections caused by resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the development of novel antimicrobial therapies.

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. This compound emerges as a significant contender in this landscape. By inhibiting FabI, this compound disrupts the synthesis of bacterial cell membranes, leading to a bacteriostatic effect against susceptible pathogens.[1] Understanding the pharmacokinetic profile of this compound is paramount for its successful clinical development, guiding dose selection, and predicting therapeutic efficacy and potential toxicity. This document synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Preclinical Pharmacokinetics

In Vivo Efficacy in a Murine Systemic Infection Model

The primary preclinical data for this compound comes from a study by Park et al. (2007), which evaluated its efficacy in a mouse model of systemic infection. The 50% effective dose (ED50) was determined for both oral and subcutaneous administration routes against various strains of Staphylococcus aureus.[1]

Table 1: In Vivo Efficacy (ED50) of this compound in a Mouse Systemic Infection Model

| Bacterial Strain | Administration Route | ED50 (mg/kg) |

| S. aureus Smith | Oral | 10.36 |

| S. aureus Smith | Subcutaneous | 34.45 |

| Methicillin-Resistant S. aureus (MRSA) | Oral | 5.12 |

| Methicillin-Resistant S. aureus (MRSA) | Subcutaneous | 25.93 |

Data sourced from Park et al. (2007) as cited in other publications.[1]

Experimental Protocol: Murine Systemic Infection Model

While the specific protocol from the Park et al. (2007) study is not publicly available, a general methodology for a murine systemic S. aureus infection model can be described as follows. This protocol is a composite based on standard practices in the field.[2][3][4][5]

Objective: To determine the in vivo efficacy of this compound against systemic Staphylococcus aureus infection in mice.

Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

Infection:

-

S. aureus strains are grown in an appropriate medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

-

The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 10⁸ CFU/mL).

-

Mice are infected via intraperitoneal or intravenous injection with a bacterial suspension calculated to induce a lethal infection.

Drug Administration:

-

This compound is formulated for oral gavage or subcutaneous injection.

-

Treatment is initiated at a specified time point post-infection (e.g., 1 hour).

-

Various doses of this compound are administered to different groups of mice.

Efficacy Assessment:

-

Mice are monitored for a defined period (e.g., 7-14 days) for survival.

-

The ED50, the dose required to protect 50% of the animals from lethal infection, is calculated using appropriate statistical methods.

Figure 1: Generalized workflow for a murine systemic infection model to evaluate antibiotic efficacy.

Clinical Pharmacokinetics

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase I Clinical Trial

A Phase I clinical trial was completed in the Netherlands with healthy volunteers. The study assessed the safety and pharmacokinetics of this compound administered as an oral tablet.[6] While the completion of this trial has been reported, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.

Phase IIa Clinical Trial (NCT01593761)

A Phase IIa, open-label, exploratory study was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in subjects with complicated acute bacterial skin and skin structure infections (cABSSSI) caused by MRSA.[7]

Table 2: Dosing Regimen in the Phase IIa Clinical Trial of this compound

| Parameter | Value |

| Drug | This compound (CG400549) |

| Dosage | 960 mg |

| Route of Administration | Oral |

| Frequency | Once daily |

| Duration | 10 to 14 days |

| Patient Population | Patients with cABSSSI due to MRSA |

Data sourced from ClinicalTrials.gov NCT01593761.[7]

Similar to the Phase I trial, detailed quantitative pharmacokinetic data from this study have not been published. The study protocol indicates that plasma concentrations of this compound were analyzed.[7]

Mechanism of Action: Inhibition of the FASII Pathway

This compound's mechanism of action is the targeted inhibition of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. This pathway is essential for the biosynthesis of fatty acids, which are crucial components of bacterial cell membranes. The inhibition of FabI disrupts this process, leading to the cessation of bacterial growth.

Figure 2: The bacterial fatty acid synthesis (FASII) pathway and the site of this compound's inhibitory action.

Metabolism and Excretion

Specific studies detailing the metabolic pathways and excretion routes of this compound are not currently available in the public domain. However, based on general principles of drug metabolism, it is anticipated that this compound, as a small molecule, undergoes hepatic metabolism, likely involving cytochrome P450 (CYP) enzymes, followed by renal and/or biliary excretion.

General Principles of Drug Metabolism

Drug metabolism primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH). Oxidation, reduction, and hydrolysis are the most common Phase I reactions, primarily catalyzed by CYP enzymes.[8][9][10]

-

Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite. This process increases water solubility, facilitating excretion.[10][11]

General Principles of Drug Excretion

The primary routes of drug and metabolite excretion from the body are through the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces.[11][12][13]

-

Renal Excretion: Water-soluble compounds are efficiently filtered by the glomerulus and excreted in the urine.[12][13]

-

Biliary Excretion: Larger molecules and conjugated metabolites are often actively transported into the bile and subsequently eliminated in the feces.[12]

Figure 3: A generalized logical flow of drug metabolism and excretion pathways.

Conclusion

This compound represents a promising new class of antibiotics with a targeted mechanism of action against bacterial FabI. Preclinical studies have demonstrated its efficacy in mouse models of systemic infection. While it has progressed through early-stage clinical trials, detailed human pharmacokinetic data remains to be published. Further elucidation of its metabolic fate and excretion pathways will be crucial for its continued development and eventual clinical application. This guide provides a summary of the currently available information and a framework for understanding the pharmacokinetic properties of this novel antibacterial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]

- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Drugs and the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role Of The Liver In Drug Metabolism [resources.wfsahq.org]

- 10. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 13. m.youtube.com [m.youtube.com]

Navigating the Crucial Waters of Drug Development: A Technical Guide to the Solubility and Stability of Nilofabicin

For Immediate Release

A comprehensive technical guide exploring the critical physicochemical properties of the investigational antibiotic, Nilofabicin. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the solubility and stability characteristics that are paramount to its successful formulation and clinical application.

This compound, a promising novel antibiotic, is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] It has demonstrated significant in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] As with any new chemical entity destined for therapeutic use, a thorough understanding of its solubility and stability is fundamental to the development of a safe, effective, and stable pharmaceutical product. This guide synthesizes the currently available data on this compound's physicochemical properties and outlines the standard methodologies for their evaluation.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies.[4] Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Aqueous and Solvent Solubility

Quantitative data on the aqueous solubility of this compound across a range of physiologically relevant pH values is not extensively published in publicly available literature. However, some information regarding its solubility in organic solvents and specific formulation vehicles has been reported.

Table 1: Reported Solubility Data for this compound

| Solvent/Vehicle | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.74 mM) | Ultrasonic assistance may be required.[5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |

This table summarizes the publicly available solubility data for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of assessing the solubility of a compound in various media.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Section 2: Stability Profile of this compound

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products that could impact safety and efficacy. Stability studies are typically conducted under various stress conditions to accelerate degradation and elucidate degradation pathways.[6][7]

Storage and Handling

For laboratory use, stock solutions of this compound are recommended to be stored under specific conditions to maintain their integrity.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Light Conditions |

| -80°C | Up to 6 months | Protect from light |

| -20°C | Up to 1 month | Protect from light |

This table outlines the recommended storage conditions for this compound stock solutions to minimize degradation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8] While specific data for this compound is not publicly available, a typical forced degradation study would involve subjecting the drug substance to the following conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room and/or elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Exposure to light sources according to ICH Q1B guidelines.[6]

-

Thermal Degradation: Heating the solid drug substance at elevated temperatures.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and separate it from its degradation products.[9][10]

Logical Flow: Development of a Stability-Indicating HPLC Method

References

- 1. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid stability of the kinetically stable alkaline serine protease possessing polyproline II fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Determination of Nilofabicin Minimum Inhibitory Concentration (MIC)

Introduction

Nilofabicin (formerly CG-400549) is a novel antibacterial agent that demonstrates potent activity primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme.[3][4][5] FabI is a critical enzyme in the type II fatty acid synthesis (FASII) pathway, which is essential for producing the fatty acids required for bacterial cell membrane construction.[6] By blocking this pathway, this compound disrupts membrane integrity, leading to bacterial cell death.[6]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[7][8] Determining the MIC is a fundamental in-vitro susceptibility testing method used in drug discovery and clinical microbiology to:

-

Evaluate the potency of new antimicrobial agents.

-

Monitor the emergence of resistant strains.

-

Provide essential data for establishing therapeutic dosage regimens.

This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Mechanism of Action

This compound selectively targets and inhibits the FabI enzyme within the bacterial cytoplasm. This action halts the final, rate-limiting step in the fatty acid elongation cycle, preventing the synthesis of essential lipids for the bacterial cell membrane.[6] The disruption of this pathway is bactericidal.[6]

Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.

Protocol: this compound MIC Assay by Broth Microdilution

This protocol follows the reference method for antimicrobial susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10]

Materials and Reagents

-

This compound (CG-400549) analytical grade powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC® 29213™ as a quality control strain)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL)

-

Plate incubator (35°C ± 2°C)

Preparation of Solutions

2.1. This compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in 100% DMSO. Ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[4]

2.2. Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB. A common dilution is 1:100 (e.g., 0.1 mL into 9.9 mL of CAMHB) to yield ~1 x 10⁶ CFU/mL.[8] This will be the final working inoculum. The final concentration in the wells after inoculation will be approximately 5 x 10⁵ CFU/mL.

Broth Microdilution Procedure

-

Plate Setup: Label a sterile 96-well plate. Wells in column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

-

Broth Dispensing: Add 100 µL of sterile CAMHB to all wells from column 2 to column 12.

-

Drug Dilution:

-